Home > Products > Building Blocks P19611 > (1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol
(1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol - 1015609-51-4

(1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol

Catalog Number: EVT-363002
CAS Number: 1015609-51-4
Molecular Formula: C8H8N2O
Molecular Weight: 148.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: This molecule is a potent inhibitor of TGFβRI kinase, demonstrating durable antitumor activity when combined with other therapies. []

Relevance: This compound shares the core 1H-pyrrolo[3,2-b]pyridine structure with (1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol. The presence of a difluoromethylpyridine substituent at the 6-position, as opposed to the methanol group in the target compound, highlights a key structural variation impacting biological activity.

N-[3-(1-methyl-4-piperidinyl)-1H-pyrrolo[3,2-b]pyridin-5-yl]propanamide

Compound Description: This compound exhibits high affinity for the 5-HT1F receptor while demonstrating greater than 100-fold selectivity over 5-HT1A, 5-HT1B, and 5-HT1D receptors. Its potential as a treatment for migraine has been investigated. []

Relevance: While this compound also contains the 1H-pyrrolo[3,2-b]pyridine core, its structure deviates significantly from (1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol by featuring a propanamide substituent at the 5-position and a 1-methyl-4-piperidinyl group at the 3-position. These modifications likely contribute to its distinct binding profile and therapeutic potential.

6-(morpholin-4-yl)-pyridin-2-yl-1H-pyrrolo[3,2-b]pyridine derivatives

Compound Description: This class of compounds has demonstrated mTOR kinase inhibitor activity. They are being investigated for potential therapeutic applications in treating diseases where mTOR kinase inhibition is beneficial, particularly in idiopathic pulmonary fibrosis. []

1-(azetidin-1-yl)-2-(6-(4-fluoro-3-methyl-phenyl)pyrrolo[3,2-b]pyridin-1-yl)ethanone (JNJ-GluN2B-5)

Compound Description: This compound is a selective radioligand for GluN2B-containing NMDA receptors. Unlike other GluN2B radioligands, JNJ-GluN2B-5 exhibits high selectivity for GluN2B receptors over sigma receptors, making it a valuable tool for studying NMDA receptor function. []

Relevance: This compound, while sharing the 1H-pyrrolo[3,2-b]pyridine core structure with (1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol, is structurally distinct. It features a 1-(azetidin-1-yl)ethanone substituent at the 1-position and a 4-fluoro-3-methyl-phenyl group at the 6-position. This highlights how modifications to the core scaffold can lead to compounds with different receptor binding profiles.

1-(6-[(4-Fluorophenyl)methyl]-5-(hydroxymethyl)-3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-1-yl)-2-[(2R,5R)-5-methyl-2-([(3R)-3-methylmorpholin-4-yl]methyl)piperazin-1-yl]ethan-1-one

Compound Description: This molecule represents a nonpeptidomimetic antagonist clinical candidate (ASTX660) targeting Inhibitor of Apoptosis Proteins (IAPs), currently in Phase 1/2 clinical trials for cancer treatment (NCT02503423). []

Relevance: This complex molecule shares the 1H-pyrrolo[3,2-b]pyridine core with (1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol but incorporates a significantly larger and more complex substituent pattern. The presence of a hydroxymethyl group at the 5-position, albeit with additional modifications, showcases a structural similarity to the target compound, despite their differing biological targets.

Overview

(1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol is a heterocyclic organic compound characterized by the molecular formula C8H8N2OC_8H_8N_2O. This compound features a pyrrole and pyridine structure with a methanol functional group attached to the pyridine ring. It is recognized for its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs), which play critical roles in cell proliferation and survival pathways .

Source and Classification

This compound falls under the category of nitrogen-containing heterocycles, specifically pyrrolopyridines. Its classification as a potential therapeutic agent stems from its structural similarities to other FGFR inhibitors, making it a subject of interest in medicinal chemistry and drug development .

Synthesis Analysis

Methods and Technical Details

The synthesis of (1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol typically involves several key steps:

  1. Cyclization: The initial step often includes the cyclization of precursors such as pyrrole with pyridine derivatives. This reaction may require specific catalysts and solvents to optimize yield.
  2. Functionalization: Following cyclization, the introduction of the methanol group can be achieved through various methods, including:
    • Reduction reactions using agents like lithium aluminum hydride or diisobutylaluminum hydride (DIBAL-H) to convert suitable carbonyl precursors into alcohols.
    • Direct alkylation methods where a methanol derivative is added to the cyclic structure under acidic or basic conditions.
  3. Purification: The product is typically purified using techniques such as column chromatography to ensure high purity and yield .

Industrial Production Methods

For large-scale synthesis, continuous flow reactors may be employed to enhance efficiency and scalability. Advanced purification techniques are also utilized to achieve the desired compound in high purity .

Molecular Structure Analysis

Structure and Data

The molecular structure of (1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol can be depicted as follows:

  • Molecular Formula: C8H8N2OC_8H_8N_2O
  • Molecular Weight: Approximately 152.16 g/mol
  • Structural Features: The compound consists of a fused bicyclic system with nitrogen atoms incorporated into both rings, contributing to its reactivity and biological properties.

Spectroscopic Data

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly used to confirm the structure:

  • Proton NMR: Characteristic peaks corresponding to hydrogen atoms in the aromatic and aliphatic regions.
  • Mass Spectrometry: Provides molecular ion peaks that confirm the molecular weight .
Chemical Reactions Analysis

Types of Reactions

(1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol can participate in various chemical reactions:

  1. Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.
  2. Reduction: Reduction reactions can lead to derivatives with different functional groups.
  3. Substitution Reactions: Hydrogen atoms on the aromatic rings can be substituted with other functional groups using appropriate reagents.

These reactions are fundamental for modifying the compound's properties for specific applications in medicinal chemistry .

Mechanism of Action

Process and Data

The primary mechanism of action for (1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol involves its role as an FGFR inhibitor:

  • Target Interaction: The compound binds to the ATP-binding site of FGFRs, forming hydrogen bonds with key amino acid residues.
  • Biochemical Pathways Affected: Inhibition of FGFRs disrupts several signaling pathways, including:
    • Ras-MEK-ERK pathway
    • Phospholipase C-gamma pathway
    • Phosphoinositide 3-kinase-Akt pathway

This inhibition results in decreased cell proliferation, induced apoptosis, and modulation of DNA repair mechanisms .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white solid or crystalline substance.
  • Solubility: Soluble in polar organic solvents such as methanol and dimethyl sulfoxide.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts readily with electrophiles due to the presence of nitrogen atoms in its structure.

Relevant data from spectroscopic analyses confirm these properties, aiding in further research applications .

Applications

(1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol has significant potential in scientific research:

  • Medicinal Chemistry: As an FGFR inhibitor, it is being explored for therapeutic applications in cancer treatment, particularly for tumors that exhibit aberrant FGFR signaling.
  • Biochemical Research: Used in studies aimed at understanding cellular signaling pathways and their implications in disease states.

The ongoing research into this compound highlights its importance in developing targeted therapies for various malignancies .

Synthetic Methodologies and Optimization

Novel Routes for Regioselective Synthesis of Pyrrolopyridine Scaffolds

The regioselective construction of the pyrrolo[3,2-b]pyridine scaffold presents significant synthetic challenges due to the potential for isomer formation and the reactivity of multiple ring positions. Recent advances have focused on strategic blocking group approaches and cyclocondensation techniques to direct substitution exclusively to the 6-position. A breakthrough methodology employs a fumarate-derived transient directing group that enables precise C-4 alkylation of pyridine precursors prior to pyrrole ring annulation. This approach leverages the inherent electronic bias of the pyridine ring while sterically blocking undesired reaction sites, allowing subsequent Minisci-type decarboxylative alkylations with excellent regiocontrol [6].

Alternative routes utilize multi-component cyclocondensation reactions between α-aminoketones and electron-deficient nitriles. For example, reacting 2,4-dichlorophenyl-substituted α-aminoketones with malononitrile generates 2-aminopyrrole intermediates, which subsequently undergo cyclization with arylidenemalononitriles under mild basic conditions (piperidine/ethanol) to yield 6-aryl-1H-pyrrolo[2,3-b]pyridine derivatives with yields exceeding 85% [7]. This tandem process demonstrates remarkable atom economy and avoids the need for precious metal catalysts.

Table 1: Regioselective Synthesis Approaches for Pyrrolopyridine Scaffolds

StrategyKey Reagents/ConditionsRegioselectivityYield RangeLimitations
Fumarate blocking groupMaleic acid, Minisci conditionsExclusive C-468-92%Acid-sensitive functionalities
Cyclocondensationα-Aminoketones, arylidenemalononitrilesC-6 functionalization85-91%Limited to electron-withdrawing substituents
Directed lithiationSEM-protected intermediates, LDAC-2 functionalization<15%Low efficiency, competing reduction

Despite these advances, C-6 hydroxymethylation remains challenging. Current approaches typically involve late-stage reduction of 6-carboxylate esters using LiAlH₄ or DIBAL-H, though these methods suffer from functional group incompatibility and over-reduction risks [3] [10]. Emerging electrochemical methods show promise for direct hydroxymethylation but require further optimization for broad substrate scope.

Catalytic Strategies for Functionalization at the 6-Position Methanol Group

The primary alcohol in (1H-pyrrolo[3,2-b]pyridin-6-yl)methanol serves as a versatile handle for further derivatization through selective catalytic transformations. Reductive amination protocols have proven particularly effective for installing pharmacologically relevant amine functionalities. Optimized conditions using triethylsilane/trifluoroacetic acid or sodium triacetoxyborohydride/acetic acid enable efficient coupling with primary and secondary amines while preserving the sensitive pyrrolopyridine core [8]. This method demonstrates excellent functional group tolerance, accommodating heterocyclic amines like 6-(trifluoromethyl)nicotinamide without competitive N-alkylation of the pyrrole nitrogen.

Protection-deprotection strategies are critical for achieving chemoselective transformations. The trimethylsilylethoxymethyl (SEM) group has emerged as the optimal protecting group for the pyrrole nitrogen during C-6 alcohol manipulations, though deprotection requires careful optimization to avoid side reactions. Notably, exposure to acidic conditions during SEM removal can lead to formaldehyde-mediated dimerization or formation of unexpected eight-membered ring systems through intramolecular trapping [10]. Alternative protecting groups such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) have shown limitations in stability during multi-step sequences involving palladium-catalyzed transformations.

Table 2: Catalytic Transformations of the 6-Methanol Group

Transformation TypeCatalyst SystemKey ApplicationsYield Range
Reductive aminationNaBH₃CN/TFA or NaBH(OAc)₃/AcOHInstallation of kinase-targeting amine motifs75-92%
EsterificationDCC/DMAP, Mitsunobu conditionsProdrug synthesis, polymer conjugation68-85%
OxidationTEMPO/NaOCl, IBX/DMSOAldehyde intermediates for imine formation60-78%
HalogenationCBr₄/PPh₃, SOCl₂Preparation of cross-coupling precursors72-90%

Recent advances in photoredox-catalyzed dehydrogenative coupling enable direct C-O bond formation between the 6-hydroxymethyl group and carboxylic acids without pre-activation. This visible-light-mediated process employs fac-Ir(ppy)₃ as a photocatalyst under mild conditions (blue LEDs, room temperature), providing an environmentally friendly route to ester derivatives while maintaining excellent chemoselectivity [6]. However, scalability remains limited due to photon penetration issues in larger reaction vessels.

Cross-Coupling Reactions for Hybrid Heterocyclic Systems

Palladium-catalyzed cross-coupling reactions have revolutionized access to complex pyrrolopyridine hybrids by enabling selective bond formation at various positions on the heterocyclic core. Chemoselective Suzuki-Miyaura couplings demonstrate particular utility for constructing 2-aryl-substituted derivatives. The strategic application of Pd₂(dba)₃ catalyst systems enables selective arylation at the C-2 position of 4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine precursors while preserving the C-4 chloride leaving group. This chemoselectivity arises from the preferential oxidative addition at C-2 over C-4, achieving mono-arylation yields of 68-75% with minimal diarylation byproducts (<5%) [10].

The 6-hydroxymethyl group enables innovative cascade coupling strategies through in situ conversion to bromomethyl intermediates. This approach facilitates Buchwald-Hartwig aminations with complex amines, including those containing additional heterocyclic systems. For instance, kinase inhibitor synthesis employs sequential SEM protection, C-2 Suzuki coupling, C-4 chlorination, and final Buchwald-Hartwig amination to assemble structurally sophisticated molecules like pexidartinib analogs [8] [10]. Careful optimization of phosphine ligands (RuPhos vs. XPhos) proves critical for suppressing undesired reduction pathways during amination steps.

Emerging methodologies focus on decarboxylative cross-couplings using carboxylic acid derivatives of pyrrolopyridines. Copper-catalyzed reactions with 6-hydroxymethyl-substituted pyrrolopyridines enable direct C-C bond formation at the benzylic position without pre-oxidation to aldehydes. This strategy provides access to diphenylmethyl derivatives through formal C-H functionalization, though substrate scope currently remains limited to electron-deficient coupling partners [6].

Green Chemistry Approaches in Pyrrolopyridine Derivative Synthesis

Sustainable synthetic methodologies for pyrrolopyridine derivatives have gained significant attention, focusing on solvent reduction, catalyst recycling, and energy-efficient activation. Microwave-assisted cyclocondensations between aminopyrrolecarbonitriles and arylidenemalononitriles in ethanol reduce reaction times from 12-24 hours to 20-40 minutes while maintaining excellent yields (82-91%). This approach demonstrates a 6-fold reduction in energy consumption compared to conventional heating and eliminates the need for high-boiling solvents like DMF or NMP [7].

Aqueous-phase Minisci reactions provide an environmentally benign alternative for direct C-4 functionalization of pyrrolopyridine scaffolds. By employing persulfate oxidants and catalytic silver nitrate in water/acetonitrile mixtures, researchers achieve selective alkylation without traditional blocking groups. This system leverages the inherent polarity of pyrrolopyridinium salts to enhance aqueous solubility while minimizing organic solvent usage (<20% v/v). Notably, the methanol group at C-6 remains intact under these acidic oxidative conditions [6].

Heterogeneous catalysis addresses heavy metal contamination concerns in pharmaceutical applications. Polymer-immobilized palladium catalysts (Pd-EnCat™) enable efficient Suzuki-Miyaura couplings of pyrrolopyridine bromides with arylboronic acids, achieving yields comparable to homogeneous catalysts (70-85%) while reducing residual palladium to <5 ppm in the final products. These systems permit catalyst recycling for up to five cycles without significant activity loss, though careful control of leaching remains challenging during reductive amination steps [7].

Electrochemical methods have emerged for direct C-H functionalization of pyrrolopyridine cores. Undivided cells equipped with graphite electrodes enable dehydrogenative coupling between C-3 positions and azoles through aminoxyl-mediated hydrogen atom transfer (HAT). This catalyst-free approach operates at ambient temperature, generating only hydrogen gas as a byproduct. Current limitations include moderate yields (45-65%) and limited compatibility with electron-rich coupling partners, representing an area for future optimization [6].

Properties

CAS Number

1015609-51-4

Product Name

(1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol

IUPAC Name

1H-pyrrolo[3,2-b]pyridin-6-ylmethanol

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

InChI

InChI=1S/C8H8N2O/c11-5-6-3-8-7(10-4-6)1-2-9-8/h1-4,9,11H,5H2

InChI Key

PHEOXCPRDIGDAZ-UHFFFAOYSA-N

SMILES

C1=CNC2=C1N=CC(=C2)CO

Canonical SMILES

C1=CNC2=C1N=CC(=C2)CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.